6-Hydrazinophenanthridine 6-Hydrazinophenanthridine
Brand Name: Vulcanchem
CAS No.: 144402-92-6
VCID: VC11984588
InChI: InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol

6-Hydrazinophenanthridine

CAS No.: 144402-92-6

Cat. No.: VC11984588

Molecular Formula: C13H11N3

Molecular Weight: 209.25 g/mol

* For research use only. Not for human or veterinary use.

6-Hydrazinophenanthridine - 144402-92-6

Specification

CAS No. 144402-92-6
Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
IUPAC Name phenanthridin-6-ylhydrazine
Standard InChI InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16)
Standard InChI Key VODJTROQLRJXHY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN
Canonical SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN

Introduction

Chemical Identity and Structural Characteristics

6-Hydrazinophenanthridine belongs to the phenanthridine family, characterized by a fused tricyclic system comprising two benzene rings and a pyridine ring. The hydrazine (-NH-NH₂) substituent at the 6-position introduces nucleophilic and redox-active properties, facilitating diverse chemical transformations. Key identifiers include:

PropertyValue
IUPAC NamePhenanthridin-6-ylhydrazine
Molecular FormulaC₁₃H₁₁N₃
Molar Mass209.25 g/mol
CAS Registry Number144402-92-6
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN
Hazard ClassificationIrritant (IRRITANT)

The compound’s planar structure and conjugated π-system contribute to its stability and electronic properties, which are critical for its reactivity in photochemical reactions .

Synthesis and Reaction Pathways

Visible-Light-Induced Aerobic Oxidative Cyclization

A landmark synthetic route involves the metal-free, visible-light-driven cyclization of 2-isocyanobiphenyls with hydrazines. Irradiation in the presence of eosin B (an organic dye) generates hydrazine-derived radicals, which undergo aerobic oxidation to form 6-substituted phenanthridines . This method offers advantages such as:

  • Mild reaction conditions (room temperature, ambient air).

  • Broad substrate scope, accommodating aryl, alkyl, and acyl hydrazines.

  • High functional group tolerance, enabling late-stage diversification of phenanthridine scaffolds.

For example, reaction with phenylhydrazine yields 6-phenylphenanthridine in 78% efficiency . The mechanism proceeds via single-electron transfer (SET) from excited eosin B to hydrazine, generating a nitrogen-centered radical that adds to the isocyanide substrate. Subsequent cyclization and aromatization complete the process .

Alternative Synthetic Approaches

While less documented, classical methods for phenanthridine synthesis may apply to 6-hydrazinophenanthridine, including:

  • Ullmann-type coupling of halophenanthridines with hydrazine.

  • Nucleophilic aromatic substitution on nitro- or halophenanthridines.

Reactivity and Derivative Formation

The hydrazine group in 6-hydrazinophenanthridine serves as a versatile handle for derivatization:

Condensation Reactions

Reaction with carbonyl compounds (e.g., aldehydes, ketones) forms hydrazones, which can cyclize to yield fused heterocycles. For instance, treatment with cyclohexanedione derivatives produces pyrazole- or triazole-containing phenanthridines, leveraging the enolic hydroxyl groups of the dione .

Oxidation and Redox Behavior

Oxidation with agents like MnO₂ converts the hydrazine moiety into a diazenyl group (-N=N-), enabling further cross-coupling reactions. Conversely, reduction with H₂/Pd-C yields 6-aminophenanthridine, a precursor for amide or urea derivatives.

Future Research Directions

  • Mechanistic Studies: Elucidate the redox behavior of the hydrazine group under photocatalytic conditions.

  • Biological Screening: Evaluate antimicrobial and anticancer activities in vitro.

  • Material Science Applications: Explore use in organic semiconductors or metal-organic frameworks (MOFs).

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